![molecular formula C19H24O5 B5804633 tert-butyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5804633.png)
tert-butyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate, also known as TBOA, is a chemical compound that has been widely studied for its potential applications in scientific research. TBOA is a potent inhibitor of the glutamate transporter, which is involved in regulating the levels of the neurotransmitter glutamate in the brain. Additionally, future directions for research on TBOA will be discussed.
Applications De Recherche Scientifique
Tert-butyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound is a potent inhibitor of the glutamate transporter, which is involved in regulating the levels of the neurotransmitter glutamate in the brain. By inhibiting the glutamate transporter, this compound can increase the concentration of extracellular glutamate, which can lead to the activation of glutamate receptors and subsequent changes in neuronal activity.
Mécanisme D'action
Tert-butyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate acts as an inhibitor of the glutamate transporter, which is responsible for removing excess glutamate from the synaptic cleft. By inhibiting the glutamate transporter, this compound can increase the concentration of extracellular glutamate, which can lead to the activation of glutamate receptors and subsequent changes in neuronal activity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to increase the release of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of mood and behavior. This compound has also been shown to increase the activity of certain brain regions, such as the prefrontal cortex and the nucleus accumbens.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate has a number of advantages and limitations for lab experiments. One advantage of this compound is its potency as an inhibitor of the glutamate transporter, which allows for precise control over the concentration of extracellular glutamate. However, this compound can also have off-target effects on other neurotransmitter systems, which can complicate the interpretation of experimental results. Additionally, this compound can be difficult to administer in vivo due to its poor solubility and stability.
Orientations Futures
There are a number of future directions for research on tert-butyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate. One area of interest is the development of more selective inhibitors of the glutamate transporter that can avoid off-target effects. Another area of interest is the use of this compound as a tool for studying the role of glutamate in various neurological disorders, such as depression and schizophrenia. Additionally, this compound may have potential applications in the development of new treatments for these disorders. Overall, this compound is a promising compound that has the potential to advance our understanding of the role of glutamate in the brain and its implications for neurological disorders.
Méthodes De Synthèse
Tert-butyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate can be synthesized through a multi-step process involving the reaction of several chemical intermediates. The synthesis of this compound typically involves the reaction of 8-methyl-2-oxo-4-propyl-2H-chromen-7-ol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium hydride to form the final product, this compound.
Propriétés
IUPAC Name |
tert-butyl 2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O5/c1-6-7-13-10-16(20)23-18-12(2)15(9-8-14(13)18)22-11-17(21)24-19(3,4)5/h8-10H,6-7,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFORYZQLJPXTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


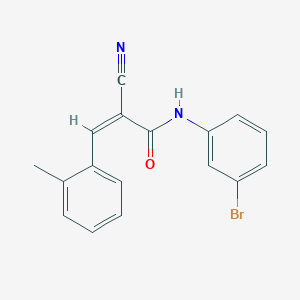
![N-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5804557.png)
![1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5804563.png)

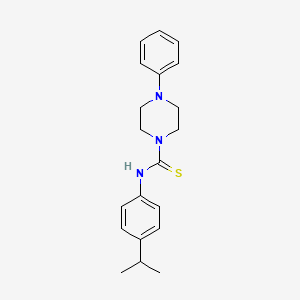
![5-chloro-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5804588.png)
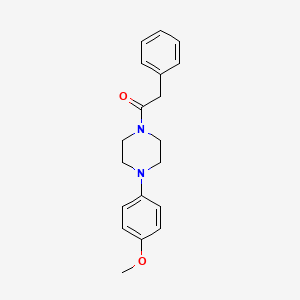
![4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5804609.png)
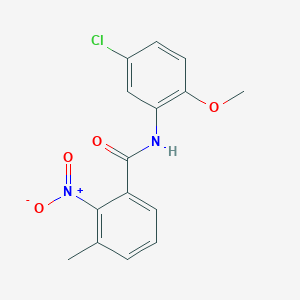
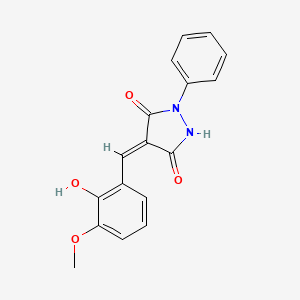
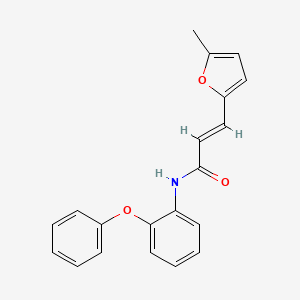
![N-[2-(2-furyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5804652.png)
![N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea](/img/structure/B5804676.png)